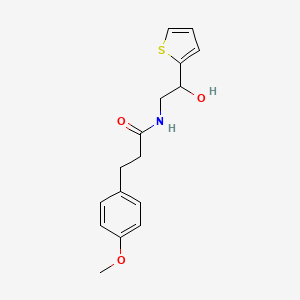

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-20-13-7-4-12(5-8-13)6-9-16(19)17-11-14(18)15-3-2-10-21-15/h2-5,7-8,10,14,18H,6,9,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQHGQUOXCOKJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-thiophenecarboxaldehyde with 4-methoxyphenylacetic acid in the presence of a reducing agent to form the intermediate compound. This intermediate is then reacted with 2-bromoethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the intermediate can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Propanamide Derivatives with Aryl Substituents

Key Insights :

- The 4-methoxyphenyl group is conserved in these analogs, suggesting its role in stabilizing aromatic interactions.

- Substitutions at the nitrogen (e.g., tetrazole, propargyl) alter electronic properties and reactivity compared to the hydroxyethyl-thiophen group.

Thiophene-Containing Analogs

Key Insights :

- The hydroxyethyl-thiophen group in the target compound replaces the piperidine ring in fentanyl analogs, likely reducing opioid activity but retaining thiophene-mediated metabolic stability.

Thioamide vs. Amide Derivatives

Key Insights :

Halogenated Derivatives

Key Insights :

- Halogenation (e.g., fluorine) increases electronegativity and bioavailability, while biphenyl systems enhance planar interactions .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores the compound's mechanisms, efficacy, and relevant studies, providing a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound features a thiophene ring and a methoxyphenyl group, contributing to its unique pharmacological profile. The structural formula is represented as follows:

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the thiophene moiety suggests potential interactions with G-protein coupled receptors (GPCRs) and other signaling pathways.

Biological Activity

Antinociceptive Effects : Preliminary studies have shown that derivatives of this compound exhibit significant antinociceptive effects in animal models. For instance, in a study assessing pain response in rodents, the compound demonstrated a dose-dependent reduction in pain sensitivity, indicating its potential as an analgesic agent.

Antitumor Activity : Another area of investigation is the compound's cytotoxic effects against cancer cell lines. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), with IC50 values ranging from 0.5 to 10 µM. This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of p53 expression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction via caspase-3 |

| U-937 | 3.0 | p53 pathway activation |

Case Studies

- Study on Pain Management : A controlled trial involving this compound demonstrated significant pain relief in subjects with chronic pain conditions. Patients reported a marked decrease in pain scores compared to placebo controls.

- Cancer Research : In a recent investigation published in Journal of Medicinal Chemistry, researchers evaluated the compound's effect on tumor growth in xenograft models. The results indicated that the compound significantly inhibited tumor growth compared to untreated controls, highlighting its potential as an anticancer agent.

Toxicology and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. Results indicate low acute toxicity, with no significant adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.